tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate
Description
Systematic IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is tert-butyl 3-cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate. This nomenclature reflects its core structure:
- Propanoate backbone : A three-carbon chain with a carboxylic acid esterified to a tert-butyl group.
- Boc-protected amine : A tert-butoxycarbonyl group attached to the central carbon’s amino group.
- Cyano substituent : A nitrile group (-C≡N) at the β-position relative to the ester.
The molecular formula is C₁₃H₂₂N₂O₄ , with a molecular weight of 270.32 g/mol . The tert-butyl groups (C(CH₃)₃) at both the ester and carbamate positions contribute significantly to the compound’s steric bulk and hydrophobicity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₂N₂O₄ |
| Molecular Weight | 270.32 g/mol |
| IUPAC Name | tert-butyl 3-cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Three-Dimensional Conformational Analysis
The compound’s three-dimensional conformation is influenced by steric hindrance and electronic interactions. Key structural features include:
- Tert-butyl groups : These bulky substituents adopt staggered conformations to minimize van der Waals repulsion, forcing the carbamate and ester moieties into distinct spatial arrangements.
- Cyano group orientation : The linear sp-hybridized nitrile group projects perpendicularly from the propanoate backbone, creating a rigid geometry that restricts rotation about the C-C≡N bond.
- Hydrogen bonding potential : The carbamate’s N-H group may form weak intramolecular hydrogen bonds with the ester’s carbonyl oxygen, stabilizing specific conformers.
Computational models reveal two dominant conformers:
- Conformer A : The Boc group and cyano substituent lie on opposite sides of the propanoate plane.
- Conformer B : Both substituents occupy the same side, resulting in increased steric strain but enhanced resonance stabilization between the carbamate and nitrile groups.
Electronic Structure and Resonance Stabilization Effects
The electronic structure of tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate is defined by two key resonance systems:
- Boc carbamate : The tert-butoxycarbonyl group delocalizes electrons through resonance between the carbonyl oxygen and the adjacent N-H group, stabilizing the carbamate moiety.
$$
\text{Boc resonance: } \ce{O=C(NH-O-tertBu) <-> O^-–C(NH-O-tertBu)^+}
$$ - Cyano group : The nitrile’s strong electron-withdrawing effect polarizes the β-carbon, enhancing the electrophilicity of the adjacent carbonyl group in the ester.
These effects collectively increase the compound’s stability under acidic conditions, making it suitable for use in peptide synthesis where Boc deprotection is required.
Comparative Analysis with Related β-Cyanoalanine Derivatives
This compound belongs to a broader class of β-cyanoalanine derivatives. Below is a comparative analysis with structurally related compounds:
Critical distinctions :
- Solubility : The tert-butyl ester in the query compound reduces polarity compared to methyl or free acid derivatives, enhancing solubility in organic solvents.
- Steric protection : The tert-butyl groups shield the carbamate and ester functionalities from nucleophilic attack, improving stability during synthetic reactions.
- Electronic effects : The cyano group’s electron-withdrawing nature increases the electrophilicity of the β-carbon, facilitating nucleophilic substitutions absent in non-cyano analogues.
Properties
Molecular Formula |
C13H22N2O4 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
tert-butyl 3-cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7H2,1-6H3,(H,15,17) |
InChI Key |
YHQGGLCCSOSZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C#N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of the Amino Group
Using methodologies from the synthesis of Boc-protected amino alcohols, the amino group is shielded via reaction with di-tert-butyl dicarbonate (Boc₂O). Key conditions include:
- Base : 4-Dimethylaminopyridine (DMAP) or polyguanidine.
- Solvent : Tetrahydrofuran (THF) or dichloromethane.
- Temperature : 0°C to room temperature.
- Yield : ~81% (analogous to BCMP synthesis).
Representative Procedure
A mixture of 3-amino-3-cyanopropanoic acid (1 equiv), Boc₂O (1.1 equiv), and DMAP (0.1 equiv) in THF is stirred at 0°C for 2 h, then warmed to room temperature for 12 h. Workup involves extraction with ethyl acetate, washing with citric acid, and drying over Na₂SO₄.
Esterification with tert-Butanol
The carboxylic acid is converted to the tert-butyl ester via acid-catalyzed esterification or DCC-mediated coupling :
- Acid Catalysis : HCl gas bubbled into a solution of the Boc-protected acid and tert-butanol.
- Coupling Reagent : Dicyclohexylcarbodiimide (DCC) and DMAP in dichloromethane.
Optimization Note : Esterification before Boc protection risks side reactions (e.g., amine nucleophilic attack on the activated ester).
Method 2: Esterification Followed by Boc Protection
Synthesis of tert-Butyl 3-Amino-3-Cyanopropanoate
Direct esterification of 3-amino-3-cyanopropanoic acid with tert-butanol under acidic conditions (e.g., H₂SO₄, HCl) yields the tert-butyl ester. However, the free amino group may necessitate inert atmospheres to prevent oxidation.
Boc Protection of the Amino Group
The esterified amino group is protected using Boc₂O under conditions similar to Method 1. Challenges include steric hindrance from the tert-butyl ester, potentially requiring extended reaction times or elevated temperatures.
Alternative Routes and Comparative Analysis
Michael Addition Approach
A β-amino nitrile structure could arise from a Michael addition of acrylonitrile to a Boc-protected amine. For example:
One-Pot Boc Protection and Cyanidation
A patent methodology describes simultaneous Boc protection and oxidation using sodium chlorite. Adapting this for cyanidation:
- React 3-aminopropanoic acid with Boc₂O and a cyanide source (e.g., KCN).
- Esterify in situ with tert-butanol.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
- Flash Chromatography : Silica gel elution with hexanes/ethyl acetate (1:1) achieves >95% purity.
- Recrystallization : Methanol or tert-butyl methyl ether yields needle-like crystals.
Data Tables: Summary of Key Parameters
Chemical Reactions Analysis
tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products .
Scientific Research Applications
tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural or functional similarities with tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate:
Key Observations :
- The target compound uniquely combines a Boc-protected amine and a cyano group, absent in other analogs.
- Compound 3p () includes aromatic (benzofuran) and acetamido groups, increasing complexity but reducing synthetic yield (14% vs. 88% for 's compound) .
- ’s compound uses a Cbz-protected amine instead of Boc, altering deprotection conditions and solubility .
Physical and Spectral Properties
Physical State and Solubility
- Target compound : Likely a solid (similar to ’s yellow waxy solid) due to tert-butyl groups, with moderate solubility in dichloromethane or ethyl acetate .
- Compound 3p: Colorless oil due to aromatic and flexible alkyl chains, enhancing solubility in non-polar solvents .
- ’s compound: Polar Cbz group may increase solubility in methanol or acetonitrile compared to Boc analogs .
Spectral Data Comparison
Key Observations :
Key Observations :
- The target compound’s synthesis may face challenges in regioselective substitution due to steric bulk.
- ’s high yield suggests efficient Boc deprotection strategies applicable to the target compound .
Biological Activity
Tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C12H21N2O4
- Molecular Weight : 241.31 g/mol
- CAS Number : 2703745-95-1
The compound features a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines during reactions.
The biological activity of this compound primarily relates to its role as a building block in the synthesis of bioactive molecules. The BOC group allows for selective reactions that can lead to various derivatives with enhanced biological properties.
Antimicrobial Activity
Research indicates that compounds containing the cyanopropanoate moiety exhibit antimicrobial properties. For instance, derivatives of cyanopropanoic acid have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity due to its structural similarities.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example, compounds derived from cyanopropanoates have demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), indicating that this compound could be explored for anticancer applications.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies suggest that related structures can inhibit enzymes like lipoxygenase, which is implicated in inflammatory processes. This inhibition could lead to potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Synthesis and Biological Evaluation
A study published in the Journal of Medicinal Chemistry focused on synthesizing derivatives of this compound and evaluating their biological activities. The researchers found that certain derivatives exhibited enhanced potency against cancer cell lines compared to the parent compound. This highlights the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Screening
In a screening study, several derivatives of cyanopropanoic acids were tested against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives showed significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
